An In-Depth Technical Guide to 1-Benzyl-3-propylpiperidin-4-amine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-Benzyl-3-propylpiperidin-4-amine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-propylpiperidin-4-amine, a substituted 4-aminopiperidine derivative of significant interest in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to project its chemical structure, physicochemical properties, and potential pharmacological applications. This document serves as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, characterization, and therapeutic promise. The 4-aminopiperidine scaffold is a well-established pharmacophore found in a variety of bioactive compounds, and understanding the nuances of substitution at the 1, 3, and 4 positions is critical for the design of novel therapeutics.[1][2][3][4][5]
Introduction: The Significance of the 4-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[6] Its derivatives are of particular importance due to their diverse biological activities, which can be fine-tuned by altering the nature and position of substituents.[6][7][8] The 4-aminopiperidine core, in particular, has emerged as a privileged scaffold in drug discovery, forming the key building block for compounds targeting a wide range of biological targets.[1][2][5][9] These include G-protein coupled receptors, ion channels, and enzymes, leading to applications in areas such as antiviral (HIV-1 entry inhibitors), antidiabetic, and central nervous system (CNS) disorders.[1][2][5] The strategic placement of an amino group at the 4-position significantly influences the molecule's basicity, polarity, and ability to form crucial hydrogen bonds with biological targets.[7][9]
Chemical Structure and Stereochemistry
1-Benzyl-3-propylpiperidin-4-amine is a chiral molecule featuring a piperidine ring substituted at three key positions:
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N1-Position: A benzyl group is attached to the piperidine nitrogen. This bulky, lipophilic group can significantly influence the molecule's pharmacokinetic properties, including its ability to cross the blood-brain barrier.[10][11]
-
C3-Position: A propyl group is located at the carbon adjacent to the amine-bearing carbon. The presence and orientation of this alkyl group can introduce steric hindrance and affect the conformational flexibility of the piperidine ring.
-
C4-Position: A primary amine is situated at the 4-position, a critical pharmacophoric element for biological activity.[1][5]
The molecule possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry (cis or trans) of the propyl and amino groups will profoundly impact the molecule's three-dimensional shape and, consequently, its interaction with chiral biological macromolecules. The synthesis of specific stereoisomers is often crucial for achieving desired pharmacological activity and minimizing off-target effects.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C15H24N2 | Based on the chemical structure. |
| Molecular Weight | 232.37 g/mol | Calculated from the molecular formula. |
| pKa | 8.5 - 10.5 | The basicity of the piperidine nitrogen will be influenced by the electron-donating propyl group and the steric bulk of the benzyl group. The primary amine at the 4-position will also contribute to the overall basicity.[7] |
| LogP | 2.5 - 4.0 | The presence of the lipophilic benzyl and propyl groups is expected to result in a moderate to high LogP value, suggesting good membrane permeability.[10] |
| Aqueous Solubility | Low to Moderate | The molecule's ability to form salts at physiological pH via its two basic nitrogens may enhance its aqueous solubility. However, the overall lipophilicity could limit its solubility in water. |
Synthesis and Characterization
The synthesis of 1-Benzyl-3-propylpiperidin-4-amine can be approached through several established synthetic routes for 4-aminopiperidine derivatives. A common and effective method is reductive amination.[4][13]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Benzyl-3-propylpiperidin-4-amine via reductive amination.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 1-benzyl-3-propyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: To the reaction mixture, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-Benzyl-3-propylpiperidin-4-amine.
Characterization Techniques
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.
Potential Pharmacological Applications
Based on the activities of structurally similar 4-aminopiperidine derivatives, 1-Benzyl-3-propylpiperidin-4-amine holds potential in several therapeutic areas.
Central Nervous System (CNS) Disorders
The 4-aminopiperidine scaffold is a known pharmacophore for CNS-active compounds.[5] Derivatives have shown promise as cognition-enhancing agents, potentially for the treatment of neurodegenerative diseases like Alzheimer's disease.[3][5] The lipophilic benzyl group may facilitate blood-brain barrier penetration, a critical requirement for CNS-targeting drugs.
Antiviral Activity
Substituted 4-aminopiperidines have been identified as potent CCR5 receptor antagonists, which are effective inhibitors of HIV-1 entry into host cells.[1] The specific substitution pattern on the piperidine ring is crucial for high-affinity binding to the receptor.
Antidiabetic Properties
Recent research has explored 4-aminopiperidine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the management of type 2 diabetes.[2]
Antifungal Activity
Some 4-aminopiperidine derivatives have demonstrated significant antifungal activity, targeting ergosterol biosynthesis in fungal cell membranes.[4]
Structure-Activity Relationships (SAR)
The biological activity of 1-Benzyl-3-propylpiperidin-4-amine will be highly dependent on its specific structure. Key SAR considerations include:
-
N-Benzyl Group: The size and electronics of the aromatic ring can be modified to optimize interactions with the target protein.
-
C3-Propyl Group: The length and branching of the alkyl chain at this position can influence binding affinity and selectivity. The stereochemistry at C3 is also a critical determinant of activity.
-
C4-Amino Group: This group is often essential for forming key hydrogen bonds with the target. It can be further functionalized to explore additional binding interactions.
Caption: Key structural features influencing the biological activity of 1-Benzyl-3-propylpiperidin-4-amine.
Conclusion and Future Directions
1-Benzyl-3-propylpiperidin-4-amine represents a promising, yet underexplored, chemical entity within the broader class of 4-aminopiperidine derivatives. Based on the extensive research on related analogues, this compound is predicted to possess favorable physicochemical properties for drug development and may exhibit a range of valuable pharmacological activities. Future research should focus on the stereoselective synthesis of all four possible isomers to enable a thorough investigation of their structure-activity relationships. In vitro and in vivo studies are warranted to explore its potential as a therapeutic agent for CNS disorders, viral infections, diabetes, or fungal infections. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
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Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports. [Link]
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Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules. [Link]
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Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). Journal of Medicinal Chemistry. [Link]
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